molecular formula C23H15F2NO3 B15009213 1,5-bis(4-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1,5-bis(4-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15009213
M. Wt: 391.4 g/mol
InChI Key: OZCOCDVIQBNNRD-VZCXRCSSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-1,5-BIS(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with a suitable reagent to form the pyrrol-2-one core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-1,5-BIS(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-BENZOYL-1,5-BIS(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BENZOYL-1,5-BIS(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BENZOYL-1,5-BIS(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern and the presence of both benzoyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C23H15F2NO3

Molecular Weight

391.4 g/mol

IUPAC Name

(4Z)-1,5-bis(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H15F2NO3/c24-16-8-6-14(7-9-16)20-19(21(27)15-4-2-1-3-5-15)22(28)23(29)26(20)18-12-10-17(25)11-13-18/h1-13,20,27H/b21-19-

InChI Key

OZCOCDVIQBNNRD-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O

Origin of Product

United States

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